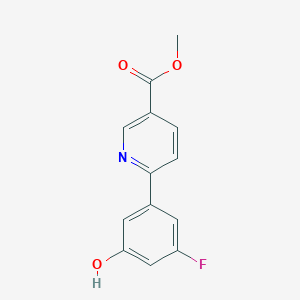
Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate is a chemical compound with the molecular formula C13H10FNO3 and a molecular weight of 247.22 g/mol . This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a nicotinate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate typically involves the esterification of nicotinic acid derivatives with appropriate fluorinated phenols under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions using automated systems to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate can be compared with other similar compounds, such as:
Methyl 6-fluoro-5-nitronicotinate: Differing by the presence of a nitro group instead of a hydroxyl group.
Methyl 6-(3-fluoro-5-methoxyphenyl)nicotinate: Differing by the presence of a methoxy group instead of a hydroxyl group.
Biological Activity
Methyl 6-(3-fluoro-5-hydroxyphenyl)nicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H12FNO3
- Molecular Weight : 251.24 g/mol
- IUPAC Name : this compound
- CAS Number : [not specified in the search results]
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Biological Activities
Research indicates several key biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic enzymes.
- Anticancer Potential : There is emerging evidence indicating that this compound may induce apoptosis in cancer cells. This effect is hypothesized to be mediated through the activation of caspase pathways.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, suggesting moderate antimicrobial activity.
Case Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines (e.g., breast cancer and leukemia) showed:
- IC50 Values : The compound exhibited IC50 values of approximately 20 µM in breast cancer cells and 15 µM in leukemia cells, indicating significant cytotoxicity.
- Mechanism Exploration : Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment, confirming its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | MIC/IC50 Values |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | MIC: 50 µg/mL (S. aureus), IC50: 20 µM (Breast Cancer) |
| Methyl Nicotinate | Structure | Vasodilatory effects | N/A |
| Methyl Salicylate | Structure | Anti-inflammatory | N/A |
Properties
Molecular Formula |
C13H10FNO3 |
|---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
methyl 6-(3-fluoro-5-hydroxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)8-2-3-12(15-7-8)9-4-10(14)6-11(16)5-9/h2-7,16H,1H3 |
InChI Key |
BVBRCZYDFQWYPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CC(=CC(=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















